molecular formula C22H28N2O5S B14431885 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-56-7

3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B14431885
CAS No.: 80617-56-7
M. Wt: 432.5 g/mol
InChI Key: CJPOZIVWQBBZEJ-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H27NO5S. It is characterized by the presence of multiple ethoxy groups and a carbamothioyl linkage, making it a unique molecule in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Triethoxybenzamide
  • 4-Ethoxyphenylcarbamothioylbenzamide
  • 3,4,5-Triethoxy-N-phenylbenzamide

Uniqueness

3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide is unique due to the presence of both ethoxy and carbamothioyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

80617-56-7

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C22H28N2O5S/c1-5-26-17-11-9-16(10-12-17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30)

InChI Key

CJPOZIVWQBBZEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Origin of Product

United States

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